molecular formula C16H17N3O4 B2949297 (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide CAS No. 1396890-90-6

(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide

Cat. No.: B2949297
CAS No.: 1396890-90-6
M. Wt: 315.329
InChI Key: NFCVHHHGDMRNMI-FNORWQNLSA-N
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Description

(E)-3-(3,4-Dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide is an acrylamide derivative featuring a 3,4-dimethoxyphenyl group conjugated via an α,β-unsaturated carbonyl linkage to a 2-methoxypyrimidin-5-ylamine moiety.

Key structural attributes include:

  • 2-Methoxypyrimidin-5-yl group: Contributes hydrogen-bonding capacity via the pyrimidine nitrogen and methoxy oxygen.
  • Acrylamide linker: Imparts rigidity and planar geometry, favoring target binding.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-21-13-6-4-11(8-14(13)22-2)5-7-15(20)19-12-9-17-16(23-3)18-10-12/h4-10H,1-3H3,(H,19,20)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCVHHHGDMRNMI-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide
  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 340.4 g/mol

Synthesis

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide typically involves the following steps:

  • Preparation of 3,4-Dimethoxyphenyl Derivative : This can be achieved through standard organic synthesis techniques involving methoxy group introduction.
  • Formation of Acrylamide Linkage : The acrylamide moiety is synthesized through the reaction of an amine with an acrylate derivative.
  • Pyrimidine Incorporation : The methoxypyrimidine group is incorporated via nucleophilic substitution reactions.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For example, derivatives bearing acrylamide moieties have shown protective effects against oxidative stress in cellular models. In a study evaluating bifendate derivatives, compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide demonstrated the ability to activate the Nrf2 pathway, leading to increased expression of detoxification enzymes such as NQO-1 and HO-1 .

Cytotoxicity and Cell Viability

Cytotoxicity assays reveal that related compounds exhibit low intrinsic cytotoxicity at therapeutic concentrations. For instance, studies on similar acrylamide derivatives reported IC50 values indicating moderate cytotoxicity in neuronal and hepatocyte cell lines . Further investigations are needed to establish the safety profile of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide.

The proposed mechanisms through which (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide exerts its biological effects include:

  • Enzyme Modulation : The compound may interact with specific enzymes involved in oxidative stress pathways.
  • Receptor Interaction : It may modulate receptor activity influencing cellular signaling pathways.
  • Gene Expression Alteration : The compound could affect gene expression related to antioxidant responses.

Comparative Analysis

A comparative analysis with similar compounds can provide insights into the unique biological properties of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide:

CompoundStructureKey Biological ActivityReference
Bifendate DerivativeAcrylamide-basedAntioxidant activity via Nrf2 activation
5,6-Dimethoxy-N-Alkyl AminoindansD(3) receptor antagonistPotential antipsychotic properties

Case Studies

  • Antioxidant Activity Study : A study on bifendate derivatives highlighted that compounds with acrylamide linkages exhibited potent cytoprotective effects against oxidative stress-induced cell death .
  • Cytotoxicity Assessment : Research on structurally related compounds indicated low cytotoxicity levels in vitro with promising therapeutic indices .

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Substituents on the phenyl ring significantly influence physicochemical and biological properties:

Compound Name Phenyl Substituents Heterocycle/Amine Substituent Melting Point (°C) Molecular Weight Key Properties/Activities Reference
Target Compound 3,4-dimethoxy 2-methoxy-pyrimidin-5-yl N/A ~383.4* N/A N/A
(E)-3-(4-Aminophenyl)-N-(4-methoxyphenyl)acrylamide 4-amino 4-methoxyphenyl Not reported ~298.3 Enhanced solubility (polar amine)
(E)-N-(2-(1H-Indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (5q) 3,4-dimethoxy Indole-ethyl Not reported ~392.4 AChE inhibition (IC₅₀ = 11.51 μM)
(E)-3-(4-Ethoxy-3-methoxyphenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12s) 4-ethoxy-3-methoxy Pyridinylpyrimidinyl 256–258 482.22 Complex heterocyclic interactions

*Calculated based on molecular formula.

Key Observations :

  • Electron-donating vs.

Analogues with Heterocyclic Modifications

Variations in the heterocyclic amine moiety alter binding affinity and selectivity:

Compound Name Heterocycle/Amine Substituent Key Structural Features Biological Relevance Reference
Target Compound 2-Methoxypyrimidin-5-yl Pyrimidine with methoxy at C2 Potential kinase inhibition N/A
(2E)-N-[1-(3-Chlorophenyl)-4-oxo-...acrylamide Pyrazolopyrimidinyl Chlorophenyl-pyrazolopyrimidine fusion Not specified
(E)-N-(Benzothiazole-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide Benzothiazole with trimethoxyphenyl Sulfur-containing heterocycle Patent-derived anticancer lead
(E)-3-(3,4-Dimethoxyphenyl)-N-(thiazol-2-yl)acrylamide Thiazol-2-yl Thiazole ring Commercial availability

Key Observations :

  • Pyrimidine vs. benzothiazole : The pyrimidine group (target) may engage in more specific hydrogen bonding compared to benzothiazole’s hydrophobic interactions .
  • Methoxy positioning : The 2-methoxy group on pyrimidine (target) could sterically hinder binding compared to unsubstituted pyrimidines (e.g., ).

Physicochemical and Spectroscopic Comparisons

  • Melting points : Pyridinylpyrimidinyl derivatives (e.g., 12s in ) exhibit higher melting points (256–258°C) due to extended conjugation and crystallinity , whereas indole-containing analogues () lack reported data.
  • NMR shifts : The target’s acrylamide protons (δ ~6.7–7.5 ppm for CH=CH and NHCO) would align with shifts observed in (δ 7.50 and 6.70 ppm for COCH=CH) .

Discussion

The target compound’s 3,4-dimethoxyphenyl and 2-methoxypyrimidinyl groups position it as a hybrid between cholinesterase inhibitors (e.g., 5q in ) and kinase-targeting agents (e.g., pyridinylpyrimidinyl derivatives in ). Its methoxy substituents likely enhance metabolic stability compared to amino or chloro analogues .

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